5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid
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Overview
Description
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid typically involves the following steps:
Halogenation: Introduction of the chloro group onto the nicotinic acid ring.
Amination: Substitution of a hydrogen atom with an amino group on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and amination reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 5-Chloro-6-(pyridin-4-ylnitro)-nicotinic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted nicotinic acids depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: May interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: Modulation of signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(pyridin-4-ylamino)-nicotinic acid
- 6-Chloro-3-(pyridin-4-ylamino)-nicotinic acid
Uniqueness
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H8ClN3O2 |
---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
5-chloro-6-(pyridin-4-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClN3O2/c12-9-5-7(11(16)17)6-14-10(9)15-8-1-3-13-4-2-8/h1-6H,(H,16,17)(H,13,14,15) |
InChI Key |
KZJXNSXAHHEYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC2=C(C=C(C=N2)C(=O)O)Cl |
Origin of Product |
United States |
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